

CCF642: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	CCF642	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **CCF642**, a potent inhibitor of Protein Disulfide Isomerase (PDI). **CCF642** has demonstrated significant anti-cancer activity, particularly in multiple myeloma, by inducing endoplasmic reticulum (ER) stress and subsequent apoptosis. This guide details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Properties

CCF642 is a small molecule characterized by a thiazolidine core. Its chemical and physical properties are summarized below.



Identifier	Value	Reference
IUPAC Name	5-((5-nitrothiophen-2- yl)methylene)-3-(4- methoxyphenyl)-2- thioxothiazolidin-4-one	N/A
CAS Number	346640-08-2	[1]
Molecular Formula	C15H10N2O4S3	N/A
Molecular Weight	378.45 g/mol	N/A
SMILES	O=C1N(C2=CC=C(OC)C=C2) C(S/C1=C/C3=CC=C(INVALID-LINK=O)S3)=S	N/A

Physicochemical Properties

Property	- Value	Reference
Solubility	Insoluble in water. Soluble in DMSO (15 mg/mL, 39.63 mM).	N/A
Storage	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years.	[1]

Pharmacological Properties

CCF642 is a potent inhibitor of the PDI family of enzymes, which are crucial for protein folding in the endoplasmic reticulum.[1] Its inhibitory action leads to the accumulation of misfolded proteins, inducing ER stress and ultimately apoptosis in cancer cells.[1][2]



Parameter	Value	Cell Line/Assay	Reference
IC50 (PDI inhibition)	2.9 μΜ	PDI reductase activity assay	[1]
IC50 (Cytotoxicity)	Sub-micromolar	10 different multiple myeloma cell lines	[3][4]

Mechanism of Action: PDI Inhibition and ER Stress Induction

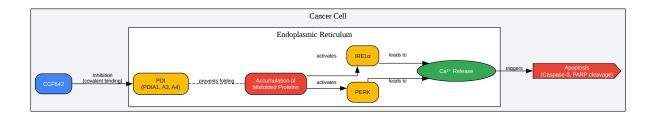
CCF642 exerts its anti-cancer effects by targeting Protein Disulfide Isomerases (PDIs), particularly PDIA1, PDIA3, and PDIA4.[2][3] PDI enzymes are essential for the correct folding of proteins in the endoplasmic reticulum through the formation and isomerization of disulfide bonds.

The proposed mechanism of action for **CCF642** involves a novel covalent binding mode within the active-site CGHCK motifs of PDI.[2][3] Computational modeling suggests that **CCF642** does not bind to the active site cysteine, but rather to an adjacent, conserved lysine residue.[3] The nitro group (NO₂) on the thiophene ring is crucial for its inhibitory activity.[3]

Inhibition of PDI by **CCF642** leads to an accumulation of misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR).[1][2] This is characterized by:

- Activation of ER stress sensors: CCF642 treatment leads to the dimerization and phosphorylation of PERK and oligomerization of IRE1α within 30 minutes.[1]
- Induction of apoptosis: The sustained ER stress results in the release of calcium from the ER, which contributes to the activation of apoptotic pathways, including the cleavage of caspase-3 and PARP.[2][3]





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Caption: Mechanism of action of CCF642 in cancer cells.

Experimental Protocols PDI Reductase Activity Assay (di-E-GSSG Assay)

This assay measures the reductase activity of PDI using di-eosin-diglutathione (di-E-GSSG) as a substrate. The reduction of di-E-GSSG by PDI can be monitored by an increase in fluorescence.

Materials:

- Recombinant PDI
- di-E-GSSG
- CCF642 or other inhibitors
- Assay buffer (e.g., 100 mM sodium phosphate pH 7.0, 2 mM EDTA)
- Dithiothreitol (DTT) or other reducing agents
- Fluorescence plate reader



Procedure:

- Incubate recombinant PDI (e.g., 1 μM) with varying concentrations of CCF642 for 1 hour in the assay buffer.[5]
- Initiate the reaction by adding di-E-GSSG and a reducing agent like DTT.
- Monitor the increase in fluorescence over time (e.g., for 1 hour) using a fluorescence plate reader.[6]
- The rate of fluorescence increase is proportional to PDI reductase activity.
- Compare the activity in the presence of the inhibitor to a vehicle control to determine the percentage of inhibition and calculate the IC₅₀.

Cell Viability/Cytotoxicity Assay

This protocol is used to determine the concentration of **CCF642** that inhibits the growth of cancer cell lines by 50% (IC₅₀).

Materials:

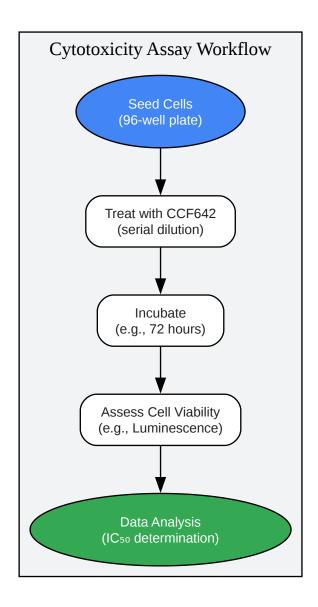
- Multiple myeloma cell lines (e.g., MM1.S, RPMI 8226)
- CCF642
- Complete cell culture medium
- · 96-well plates
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Trypan Blue)

Procedure:

- Seed the multiple myeloma cells in 96-well plates at an appropriate density.
- The following day, treat the cells with a serial dilution of CCF642 (and a vehicle control, e.g., DMSO).



- Incubate the plates for a specified period (e.g., 72 hours).
- Assess cell viability using a chosen method. For example, with a luminescent assay, add the
 reagent and measure luminescence. With Trypan Blue, aspirate and count viable cells using
 a cell counter.[3]
- Plot the percentage of viable cells against the log of the inhibitor concentration and fit to a
 dose-response curve to determine the IC₅₀.



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Caption: A typical workflow for a cell-based cytotoxicity assay.



In Vivo Efficacy

CCF642 has demonstrated potent anti-myeloma activity in a syngeneic mouse model. Intraperitoneal administration of CCF642 (e.g., 10 mg/kg) has been shown to prolong the lifespan of mice engrafted with myeloma cells, with efficacy comparable to the standard-of-care therapeutic, bortezomib.[3][7] However, the clinical development of CCF642 has been limited by its poor solubility and bioavailability.[5][8] This has led to the development of analogs, such as CCF642-34, with improved drug-like properties.[5][8]

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